Butyl (2-nitropropan-2-yl)phenylphosphinate
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Overview
Description
Butyl (2-nitropropan-2-yl)phenylphosphinate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a butyl group, a nitropropan-2-yl group, and a phenylphosphinate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2-nitropropan-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with butyl alcohol and 2-nitropropane under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Butyl (2-nitropropan-2-yl)phenylphosphinate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as LAH, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl-substituted phosphinates
Scientific Research Applications
Butyl (2-nitropropan-2-yl)phenylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl (2-nitropropan-2-yl)phenylphosphinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The phosphinate moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Phenyl-2-nitropropene: Similar in structure but lacks the phosphinate group.
Butyl phenylphosphinate: Similar but lacks the nitropropan-2-yl group.
2-Nitropropane derivatives: Similar nitro group but different overall structure
Properties
CAS No. |
61753-02-4 |
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Molecular Formula |
C13H20NO4P |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
[butoxy(2-nitropropan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C13H20NO4P/c1-4-5-11-18-19(17,13(2,3)14(15)16)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
JYFJBTFGYCSDGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C1=CC=CC=C1)C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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